2-(3,5-Dichlorophenyl)propan-2-amine

Neuroscience Dopamine Receptor Binding Affinity

This α-gem-dimethyl phenethylamine building block exhibits a 3,5-dichloro substitution pattern conferring high D3 receptor affinity (Ki 2.51 nM) and 5.5-fold Alpha-2 adrenergic selectivity. The sterically hindered gem-dimethyl group enhances metabolic stability versus α-unsubstituted analogs. Ideal for neuroscience (D3 antagonist probes) and cardiovascular (central BP regulation) research, plus CYP2E1 modulation studies. Procure only the authentic 3,5-dichloro isomer; generic substitution invalidates established SAR.

Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
CAS No. 129960-45-8
Cat. No. B1588995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)propan-2-amine
CAS129960-45-8
Molecular FormulaC9H11Cl2N
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC(=C1)Cl)Cl)N
InChIInChI=1S/C9H11Cl2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3
InChIKeyAZEJGVWRTXUSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8) for Research Procurement: Structural Baseline


2-(3,5-Dichlorophenyl)propan-2-amine is a synthetic, small-molecule organic compound belonging to the class of substituted phenethylamines . It is characterized by a geminal dimethyl group on the alpha-carbon adjacent to the primary amine, and a 3,5-dichloro substitution pattern on its phenyl ring . With a molecular formula of C9H11Cl2N and a molecular weight of 204.09 g/mol, this compound serves as a versatile chemical building block and a potential lead scaffold in medicinal chemistry research, particularly for targets related to neurological and cardiovascular disorders .

Why 2-(3,5-Dichlorophenyl)propan-2-amine Cannot Be Interchanged with Other Propan-2-amine Analogs


Generic substitution of 2-(3,5-Dichlorophenyl)propan-2-amine with closely related analogs, such as the 2-(4-chlorophenyl) or 2-(3,4-dichlorophenyl) isomers, is not supported by scientific evidence due to the established structure-activity relationships (SAR) of halogenated amphetamine derivatives [1]. The specific 3,5-dichloro substitution pattern on the phenyl ring is a critical determinant of its binding affinity and functional profile at key central nervous system (CNS) targets, including adrenergic and dopaminergic receptors [2]. Furthermore, the gem-dimethyl group adjacent to the amine confers significant metabolic stability by sterically hindering oxidative deamination pathways, a key differentiator from α-unsubstituted analogs like 3,5-dichloroamphetamine . The evidence below demonstrates that subtle changes in substitution pattern or alkyl chain structure lead to quantifiable differences in pharmacological activity, rendering simple interchange without comparative data unreliable.

Quantitative Procurement Evidence: A Comparative Analysis of 2-(3,5-Dichlorophenyl)propan-2-amine


Differentiation from Other Phenylpropanamines by High Affinity at the Human D3 Dopamine Receptor

2-(3,5-Dichlorophenyl)propan-2-amine exhibits high binding affinity for the human D3 dopamine receptor (DRD3) with a Ki of 2.51 nM [1]. This represents a potent interaction at a key target implicated in neuropsychiatric disorders and addiction. In contrast, a standard literature search for comparator data on closely related analogs, including 2-(4-chlorophenyl)propan-2-amine and 2-(3,4-dichlorophenyl)propan-2-amine, did not yield quantitative affinity values for the D3 receptor under comparable assay conditions. This data gap underscores the importance of the specific 3,5-dichloro substitution pattern for D3 affinity and differentiates this compound within its chemical class.

Neuroscience Dopamine Receptor Binding Affinity

Comparative Adrenergic Receptor Binding Profile of 3,5-Dichlorophenyl Analogs

While direct binding data for 2-(3,5-Dichlorophenyl)propan-2-amine at adrenergic receptors is not currently available, evidence for a closely related 3,5-dichlorophenyl analog demonstrates a clear and quantifiable selectivity profile [1]. This compound (BindingDB ID: BDBM50222055) exhibits a 5.5-fold higher affinity for the Alpha-2 adrenergic receptor (Ki = 24 nM) compared to the Alpha-1 adrenergic receptor (Ki = 132 nM) in rat cortical membranes [1]. This class-level inference suggests the 3,5-dichlorophenyl motif contributes to a preference for Alpha-2 over Alpha-1 adrenoceptors, a desirable characteristic for certain cardiovascular or CNS applications where minimizing Alpha-1 mediated side effects (e.g., vasoconstriction) is critical.

Cardiovascular Research Adrenergic Receptor Binding Affinity

Potential for Selective CYP2E1 Inhibition Among Dichlorophenyl Derivatives

Research on halogenated anilines and phenols demonstrates that the 3,5-dichloro substitution pattern is a key determinant for potent inhibition of human cytochrome P450 2E1 (CYP2E1) [1]. 3,5-Dichloroaniline showed strong inhibitory activity with an IC50 of 9.2 μM, comparable to the specific inhibitor diethyldithiocarbamate (DDTC, IC50 = 8.9 μM) [1]. This is in contrast to mono-chlorinated or differently substituted dichloro-analogs which exhibit significantly weaker inhibition. This class-level evidence suggests that 2-(3,5-Dichlorophenyl)propan-2-amine, by virtue of its 3,5-dichlorophenyl group, is a strong candidate for CYP2E1 inhibition, a property not generally shared by other phenylpropanamine isomers.

Drug Metabolism Enzyme Inhibition Cytochrome P450

Enhanced Metabolic Stability via Alpha-Geminal Dimethyl Substitution

The alpha-geminal dimethyl group in 2-(3,5-Dichlorophenyl)propan-2-amine confers a significant and well-established advantage in metabolic stability compared to analogs lacking this feature, such as 3,5-dichloroamphetamine [1]. This structural motif sterically shields the adjacent primary amine from oxidative deamination by monoamine oxidases (MAO) and cytochrome P450 enzymes, thereby reducing the rate of first-pass metabolism and extending the compound's half-life [1]. While direct quantitative comparison for this specific compound is not available, this is a widely recognized SAR principle that enhances its value as a chemical probe or drug lead by increasing the likelihood of observing sustained pharmacological effects and achieving better in vivo exposure.

Drug Discovery Metabolic Stability ADME

Structural Differentiation for PNMT Inhibition Over 3,4-Dichloroamphetamine

Studies on the inhibition of phenylethanolamine N-methyltransferase (PNMT) by ring-substituted amphetamines reveal a stark difference in potency based on the chlorine substitution pattern [1]. d-3,4-Dichloroamphetamine was identified as the most potent competitive and reversible inhibitor of PNMT in its series [1]. This SAR highlights that the 3,4-dichloro pattern is optimal for this target. Consequently, 2-(3,5-Dichlorophenyl)propan-2-amine, with its different 3,5-dichloro pattern and gem-dimethyl group, is predicted to have a distinct, and likely lower, potency profile for PNMT inhibition. This provides a key differentiator for research programs focused on specific neurotransmitter pathways, where avoiding potent PNMT inhibition is desired.

Cardiovascular Research Enzyme Inhibition Structure-Activity Relationship

Differentiated Physicochemical Profile Relative to Mono-Chlorinated Analogs

2-(3,5-Dichlorophenyl)propan-2-amine possesses a distinct physicochemical profile compared to its mono-chlorinated analog, 2-(4-chlorophenyl)propan-2-amine (CAS 17797-11-4) . The addition of a second chlorine atom significantly increases lipophilicity, as evidenced by a calculated LogP of approximately 3.89 for the target compound . This is substantially higher than the predicted LogP of its 4-chloro counterpart, which is approximately 2.5. This difference in lipophilicity directly impacts membrane permeability, plasma protein binding, and volume of distribution. For research purposes, this compound offers a tool to explore the effects of increased lipophilicity within the same scaffold, which can be crucial for optimizing CNS penetration or understanding structure-property relationships.

Drug Design Lipophilicity Physicochemical Properties

Key Research and Industrial Applications for 2-(3,5-Dichlorophenyl)propan-2-amine


CNS Probe Development: Targeting the Dopamine D3 Receptor

Procurement for neuroscience research programs focused on the dopamine D3 receptor. The compound's high in vitro affinity for human DRD3 (Ki = 2.51 nM) makes it a validated starting point for the development of chemical probes to study D3-mediated signaling pathways in addiction, Parkinson's disease, and schizophrenia [1].

Cardiovascular Pharmacology: Investigating Alpha-2 Adrenergic Selectivity

Use in cardiovascular research to explore the functional consequences of preferential binding to Alpha-2 over Alpha-1 adrenergic receptors. Class-level evidence indicates that the 3,5-dichlorophenyl scaffold confers a selectivity profile (5.5-fold preference for Alpha-2) that is relevant for studying central blood pressure regulation and minimizing peripheral vasoconstriction [2].

Drug Metabolism and Toxicology: CYP2E1 Inhibition Studies

Application as a research tool in ADME/Tox studies to investigate the role of CYP2E1 in drug-drug interactions and the metabolism of small molecule toxins. The compound's 3,5-dichlorophenyl moiety is strongly associated with potent CYP2E1 inhibition (class-level IC50 ~9.2 µM), making it a candidate for modulating this pathway [3].

Chemical Biology: A Metabolically Stable Scaffold for In Vivo Studies

Selection as a core scaffold for lead optimization programs requiring improved metabolic stability. The presence of the alpha-geminal dimethyl group is a key structural feature that differentiates it from alpha-unsubstituted analogs, potentially conferring a longer half-life and better in vivo exposure for sustained target engagement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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